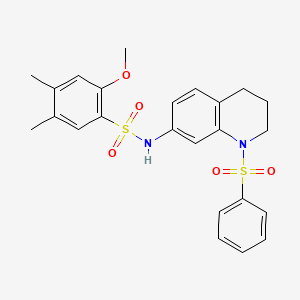

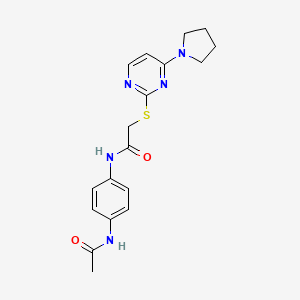

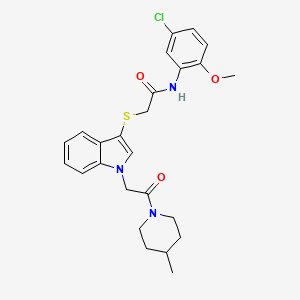

![molecular formula C12H14F3NO2 B2373744 2,2-dimethyl-N-[2-(trifluoromethoxy)phenyl]propanamide CAS No. 860784-40-3](/img/structure/B2373744.png)

2,2-dimethyl-N-[2-(trifluoromethoxy)phenyl]propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2-dimethyl-N-[2-(trifluoromethoxy)phenyl]propanamide, or 2,2-DM-TFPPA, is a synthetic compound with a wide range of applications in scientific research. It is a colorless, odorless, and crystalline solid, and is soluble in most organic solvents. 2,2-DM-TFPPA has been used in a variety of laboratory experiments, such as protein crystallization, enzyme inhibition, and drug discovery.

Aplicaciones Científicas De Investigación

Structural and Spectroscopic Profiling

A conformational study using DFT on a similar compound, 2,2-dimethyl-N-(2-pyridinyl)propanamide, provided insights into its structure and electrical, chemical, and biological activities. This included AIM topological analysis, FT-IR and FT-Raman investigation, NMR, UV–Visible analysis, HOMO-LUMO diagram, molecular electrostatic potential (MEP), and molecular docking studies revealing Glutathione thiolesterase inhibition (Aayisha et al., 2019).

Glucocorticoid Receptor Modulation

Studies have explored heterocyclic glucocorticoid receptor modulators, including 2,2-dimethyl-N-(thiazol or thiadiazol-2-yl)propanamide, indicating their potential in modulating the glucocorticoid receptor's binding and functional activity (Xiao et al., 2013).

Antiviral Applications

BAY 38-4766, a derivative of 2,2-dimethyl-N-[4({[5-(dimethylamino)-1-naphthyl]sulfonyl}amino)-phenyl]propanamide, has shown efficacy as a selective inhibitor of cytomegalovirus replication. This compound does not inhibit viral DNA synthesis or transcription and translation, pointing to its specific interference with viral DNA maturation and packaging (Buerger et al., 2001).

Nonsteroidal Dissociated Glucocorticoid Receptor Agonists

A series of 2,2-dimethyl-3,3-diphenyl-propanamides demonstrated GR-mediated transrepression assays and reduced agonist activity in GR-mediated transactivation assays, indicating their potential as nonsteroidal dissociated glucocorticoid receptor agonists (Yang et al., 2010).

HIF-1 Pathway Inhibition

Investigations into 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a HIF-1 pathway inhibitor, revealed that its structural motifs can be modified to improve its pharmacological properties for cancer therapy (Mun et al., 2012).

Deprotonation and Lithiation Studies

Research on similar compounds like 2,2-dimethyl-N-[2-(pyridyl)phenyl]propanamides showed significant findings in deprotonation and lithiation reactions, providing insights into the chemical behavior of these compounds (Rebstock et al., 2003).

Lithium-Ion Battery Electrolytes

Studies on phenyl tris-2-methoxydiethoxy silane, an additive to PC-based electrolytes for lithium-ion batteries, suggest that similar compounds with propanamide structures could be relevant in enhancing the performance of lithium-ion batteries (Xia et al., 2008).

Propiedades

IUPAC Name |

2,2-dimethyl-N-[2-(trifluoromethoxy)phenyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO2/c1-11(2,3)10(17)16-8-6-4-5-7-9(8)18-12(13,14)15/h4-7H,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQLFQHZDUBQHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=CC=C1OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

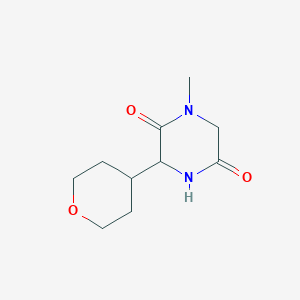

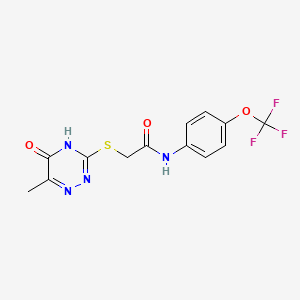

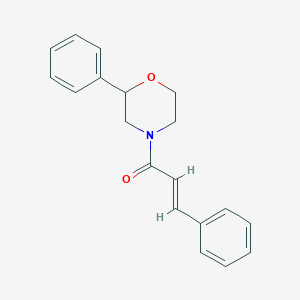

![2-Cyclopropyl-5-((3,3,3-trifluoropropyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2373662.png)

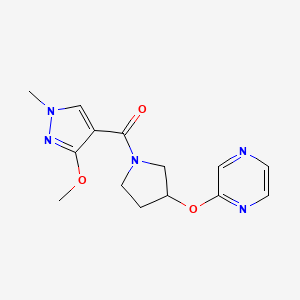

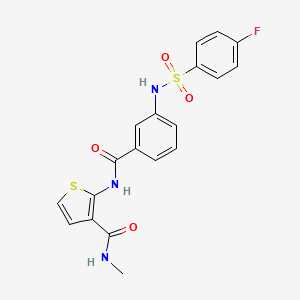

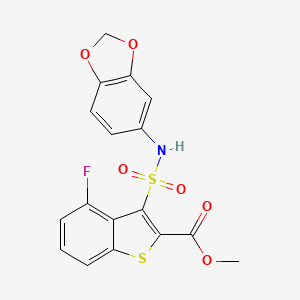

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2373667.png)

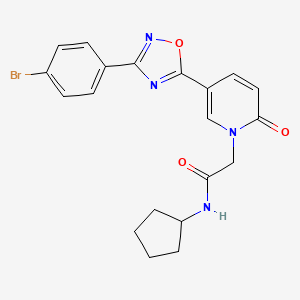

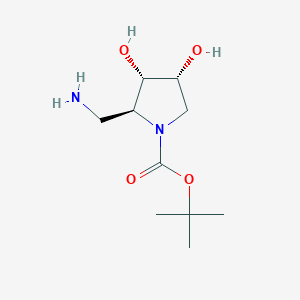

![4-((2-chloro-6-fluorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2373679.png)